

Allosecurinine: A Comprehensive Spectroscopic and Biological Profile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Allosecurinine**

Cat. No.: **B2590158**

[Get Quote](#)

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic data of **allosecurinine**, a tetracyclic indolizidine alkaloid. Aimed at researchers, scientists, and professionals in drug development, this document compiles essential spectroscopic data (NMR, IR, MS), detailed experimental protocols, and insights into its biological activity, with a focus on its interaction with the Keap1-Nrf2 signaling pathway.

Spectroscopic Data of Allosecurinine

The structural elucidation of **allosecurinine** is critically dependent on a comprehensive analysis of its spectroscopic data. This section presents the key nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format for clarity and comparative ease.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the intricate stereochemistry of **allosecurinine**. The following tables summarize the ^1H and ^{13}C NMR chemical shifts, which are instrumental for the structural assignment of the molecule.

Table 1: ^1H NMR Spectroscopic Data for **Allosecurinine** (CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
1.00 - 1.80	m	-	6H
1.90	d	-	1H
2.60	q	-	1H
2.85	s	-	1H
6.50 - 7.00	m	-	2H

Data sourced from a
300MHz ^1H NMR
spectrum in CDCl_3 [1]

Table 2: ^{13}C NMR Spectroscopic Data for **Allosecurinine**

Chemical Shift (δ) ppm	Assignment
Data not available in a tabulated format in the reviewed sources.	

Note: While numerous publications reference the use of ^{13}C NMR for the structural confirmation of **allosecurinine**, a specific, tabulated list of chemical shifts was not available in the public domain at the time of this compilation.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in **allosecurinine**. Key absorption bands are indicative of its lactone and other structural features.

Table 3: IR Spectroscopic Data for **Allosecurinine**

Wavenumber (cm^{-1})	Assignment
Specific data not available in the reviewed sources.	C=O (lactone), C=C , C-O , C-N stretching and bending vibrations

Note: The presence of characteristic IR absorption bands is a crucial aspect of **allosecurinine**'s characterization, though specific peak values were not detailed in the surveyed literature.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of **allosecurinine**, further confirming its molecular formula and structural integrity.

Table 4: Mass Spectrometry Data for **Allosecurinine**

m/z	Ion	Relative Intensity (%)
218.1167	[M+H] ⁺	-
218.1192	[M+H] ⁺	28.32
162.0903	7.42	
84.0819	100	
82.0648	72.42	
56.0499	16.81	

Data obtained from
Electrospray Ionization (ESI)
mass spectrometry.[\[2\]](#)

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent on meticulous experimental procedures. The following protocols are representative of the methods used for the spectroscopic analysis of **allosecurinine** and similar natural products.

NMR Spectroscopy

- Sample Preparation: A sample of **allosecurinine** is dissolved in a deuterated solvent, typically chloroform-d (CDCl_3), in a standard 5 mm NMR tube.

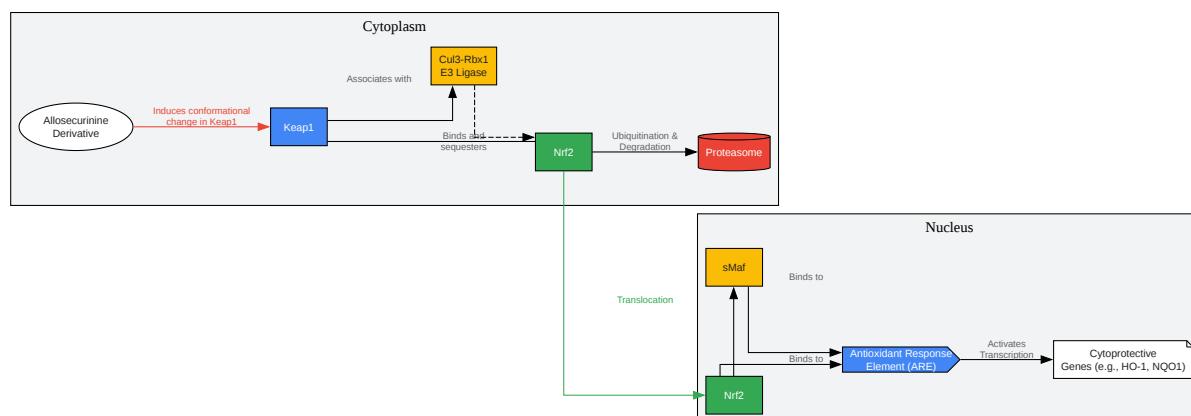
- Instrumentation: ^1H and ^{13}C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.
- Data Acquisition: Standard pulse sequences are used to acquire one-dimensional (^1H , ^{13}C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

Infrared (IR) Spectroscopy

- Sample Preparation: A small amount of the solid **allosecurinine** sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded from a thin film of the compound.
- Instrumentation: An FT-IR spectrometer is used to record the spectrum.
- Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm^{-1} .

Mass Spectrometry (MS)

- Sample Preparation: A dilute solution of **allosecurinine** is prepared in a suitable solvent, such as methanol or acetonitrile.
- Instrumentation: An electrospray ionization (ESI) mass spectrometer is commonly used for the analysis of **allosecurinine**.
- Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition.

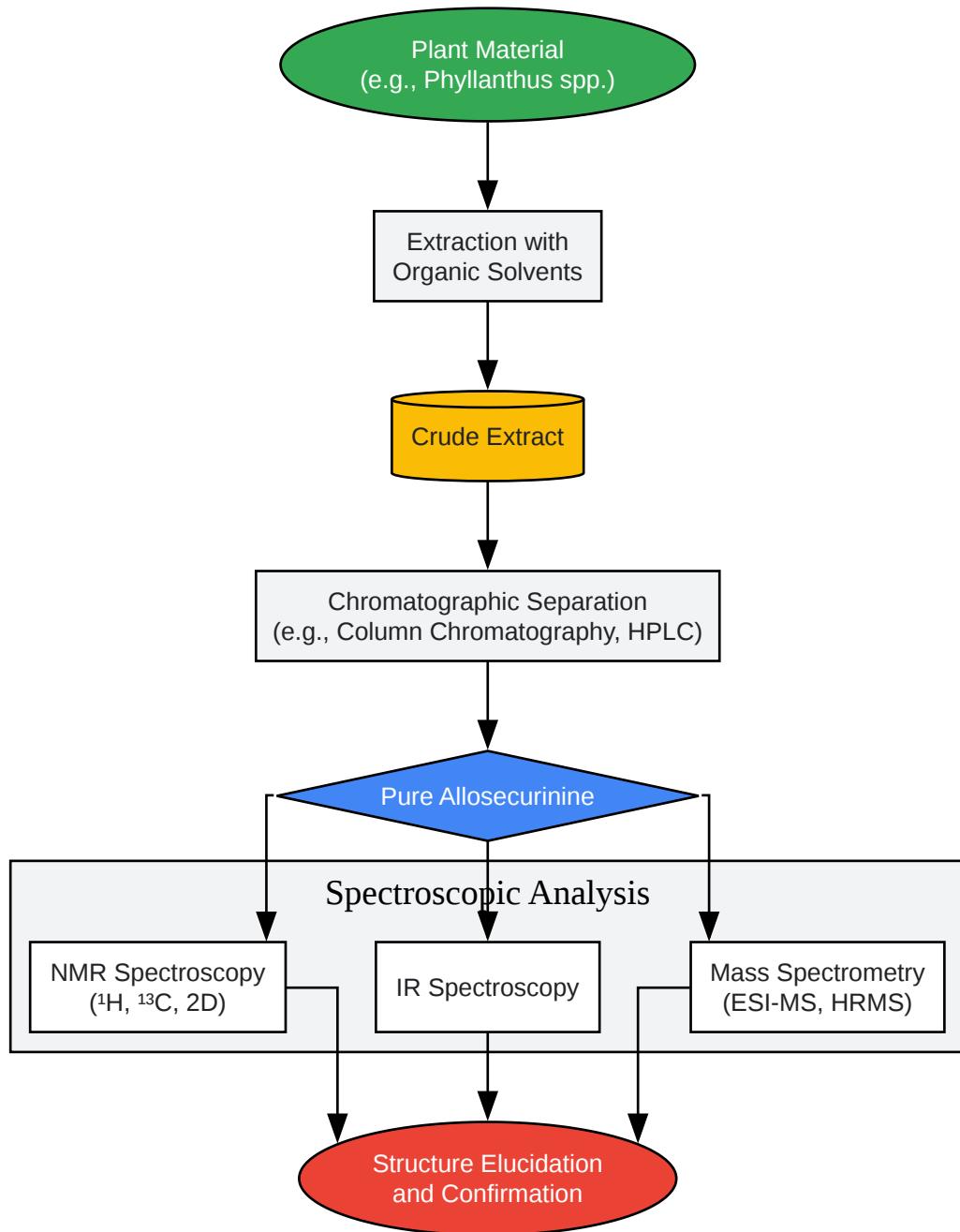

Biological Activity and Signaling Pathway

Recent research has shed light on the biological activities of **allosecurinine** derivatives, highlighting their potential as therapeutic agents.

Activation of the Keap1-Nrf2 Signaling Pathway

A chemically modified derivative of **allosecurinine** has been shown to be a potent activator of the Keap1-Nrf2 signaling pathway.^[3] This pathway is a critical regulator of cellular defense

mechanisms against oxidative and electrophilic stress. Under normal conditions, the transcription factor Nrf2 is kept inactive by binding to Keap1, which facilitates its degradation. Upon exposure to inducers, such as the **allosecurinine** derivative, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus and activates the transcription of a suite of antioxidant and cytoprotective genes.[4] This activation suggests a therapeutic potential for **allosecurinine** derivatives in conditions associated with oxidative stress, such as neurodegenerative diseases.[3]



[Click to download full resolution via product page](#)

Figure 1. Activation of the Keap1-Nrf2 signaling pathway by an **allosecurinine** derivative.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the isolation and spectroscopic analysis of **allosecurinine** from a natural source.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 2. rsc.org [rsc.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Allosecurinine: A Comprehensive Spectroscopic and Biological Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2590158#spectroscopic-data-nmr-ir-ms-of-allosecurinine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com